molecular formula C12H10N4S B6245841 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole CAS No. 1799267-70-1

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole

Cat. No.: B6245841
CAS No.: 1799267-70-1
M. Wt: 242.3
InChI Key:
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Description

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is a heterocyclic compound that features a pyrazole ring fused with a thiazolo-pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-(6-methoxypyridin-2-yl)-thiourea with bromine in acetic acid, leading to the formation of the thiazolo-pyridine core . This intermediate can then be further reacted with pyrazole derivatives to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[(E)-2-{[1,3]thiazolo[4,5-c]pyridin-2-yl}ethenyl]-1H-pyrazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of new therapeutic agents and functional materials.

Properties

CAS No.

1799267-70-1

Molecular Formula

C12H10N4S

Molecular Weight

242.3

Purity

95

Origin of Product

United States

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